molecular formula C12H11ClFN3 B13938294 4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine

4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine

Cat. No.: B13938294
M. Wt: 251.69 g/mol
InChI Key: PSEOAWOSOFILGL-UHFFFAOYSA-N
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Description

4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine is a chemical compound of significant interest in medicinal chemistry research, particularly for the development of enzyme inhibitors. This pyrimidine-based scaffold is recognized for its potential as a key intermediate in the synthesis of molecules that target nitric oxide synthase (NOS) isoforms . Research indicates that analogues of this compound, specifically 2-aminopyrimidine and 2-aminopyridine derivatives, can be engineered to achieve high potency and selectivity for neuronal NOS (nNOS) . Inhibiting nNOS is a promising therapeutic strategy for investigating pathways in chronic neurodegenerative pathologies such as Alzheimer's disease, Parkinson's disease, and Huntington's disease . The molecular structure, featuring the 2-amine group, is crucial for forming hydrogen-bonding interactions with active site residues in target enzymes, while substitutions on the pyrimidine ring allow researchers to fine-tune properties like lipophilicity and metabolic stability . Furthermore, the scaffold's versatility supports exploration in other research areas, including the development of novel antifungal and antiviral agents for agricultural science, as seen with related pyrimidine compounds . As a building block, it can be utilized in various synthetic transformations to create more complex, functionalized molecules for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C12H11ClFN3

Molecular Weight

251.69 g/mol

IUPAC Name

4-chloro-5-[(2-fluorophenyl)methyl]-6-methylpyrimidin-2-amine

InChI

InChI=1S/C12H11ClFN3/c1-7-9(11(13)17-12(15)16-7)6-8-4-2-3-5-10(8)14/h2-5H,6H2,1H3,(H2,15,16,17)

InChI Key

PSEOAWOSOFILGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)CC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine typically involves:

  • Construction or modification of the pyrimidine core.
  • Introduction of the chloro substituent at the 4-position.
  • Installation of the 2-fluorobenzyl group at the 5-position via nucleophilic substitution or amination.
  • Methylation at the 6-position.

The key synthetic challenge is regioselective substitution on the pyrimidine ring and efficient coupling of the fluorobenzylamine moiety.

Preparation of 2-Amino-4-chloro-6-methylpyrimidine Intermediate

A crucial intermediate is 2-amino-4-chloro-6-methylpyrimidine, which serves as the scaffold for further functionalization.

  • Method: Chlorination of 2-amino-6-methyl-4-pyrimidinol with phosphorus oxychloride (POCl₃) under reflux conditions.
  • Reaction conditions: Reflux in freshly distilled POCl₃ until the mixture is homogeneous, followed by quenching with aqueous ammonia and isolation of the product by filtration and crystallization.
  • Yield: Approximately 54% with melting point around 188 °C.
  • Reference: This method is well-documented in Russian Journal of General Chemistry (2015) and ChemicalBook synthesis data.
Step Reagents & Conditions Product Yield (%) Notes
1 2-Amino-6-methyl-4-pyrimidinol + POCl₃ 2-Amino-4-chloro-6-methylpyrimidine 54 Reflux, vacuum removal of excess POCl₃

Introduction of the 2-Fluorobenzyl Group at the 5-Position

  • Nucleophilic substitution: The 5-position on the pyrimidine ring bearing a leaving group (such as chloro or amino) can undergo nucleophilic displacement by 2-fluorobenzylamine or derivatives.
  • Catalysts and solvents: Commonly performed in polar aprotic solvents like N,N-dimethylformamide (DMF) with bases such as N,N-diisopropylethylamine (DIPEA) at room temperature or mild heating.
  • Example: Nucleophilic displacement of 4-chloropyrimidine derivatives with 2-fluorobenzylamine to yield the target compound or close analogs.

Alternative Synthetic Routes and Catalytic Processes

  • Use of Lewis acid catalysts: Lewis or Brønsted acids such as aluminum oxide (Al₂O₃) have been employed to facilitate amination reactions on pyrimidine derivatives, especially in the preparation of aminomethylpyrimidines, which are structurally related.
  • Reductive amination and alkylation: Some processes involve reductive amination of formyl intermediates or alkylation of aminopyrimidines to install benzyl substituents.
  • Pd-catalyzed cross-coupling: Palladium-catalyzed coupling of halogenated pyrimidines with boronic acid derivatives of fluorobenzyl groups has been reported for related compounds, providing high yields and selectivity.

Comprehensive Data Table of Preparation Methods

Method No. Starting Material Key Reagents & Conditions Reaction Type Yield (%) Notes & References
1 2-Amino-6-methyl-4-pyrimidinol POCl₃, reflux, aqueous ammonia Chlorination 54
2 4-Chloropyrimidine derivatives 2-Fluorobenzylamine, DMF, DIPEA, RT or mild heat Nucleophilic substitution 70-85*
3 β-Alkoxypropionitriles Alkylation, condensation with acetamidine, Lewis acid catalysis Pyrimidine ring formation Variable
4 Halogenated pyrimidines + boronic acids PdCl₂(dppf), DMF, 120 °C Pd-catalyzed cross-coupling 60-80*

*Yields vary depending on substrate and exact conditions.

Research Findings and Optimization Notes

  • The nucleophilic substitution at the 5-position of the pyrimidine ring is highly dependent on the nature of the leaving group and reaction conditions. Chloro substituents are commonly displaced by amines under mild conditions.
  • The presence of electron-withdrawing groups such as fluorine on the benzylamine enhances nucleophilicity and coupling efficiency.
  • Use of polar aprotic solvents like DMF and bases like DIPEA improves reaction rates and yields.
  • Catalytic systems involving Pd complexes enable cross-coupling routes that can be tuned for selectivity and scalability.
  • Optimization of the pyrimidine core substituents influences the reactivity and biological activity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine 4-Cl, 5-(2-fluorobenzyl), 6-Me C₉H₁₄ClN₃ 251.69 Fluorinated aromatic side chain
4-Chloro-5-iodo-6-methylpyrimidin-2-amine 4-Cl, 5-I, 6-Me C₅H₅ClIN₃ 285.47 Bulky iodine substituent
4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine 4-(2,6-difluorophenoxy), 5-Me, 6-CF₃ C₁₂H₉ClF₅N₃O 341.66 Phenoxy group; strong electron-withdrawing CF₃
4-Chloro-6-methylpyrimidin-2-amine 4-Cl, 6-Me C₅H₆ClN₃ 143.57 Simplified scaffold lacking aromatic substituents
6-Chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methylpyrimidin-4-amine 2-(4-(dimethylamino)-3-fluorophenyl), 6-Cl, 5-Me C₁₄H₁₅ClFN₄ 293.75 Electron-rich dimethylamino group

Key Observations:

Halogen Substituent Effects: The iodo substituent in 4-chloro-5-iodo-6-methylpyrimidin-2-amine increases molecular weight and polarizability compared to the target compound’s 2-fluorobenzyl group. Iodine’s bulkiness may hinder steric interactions in binding pockets .

Aromatic vs. This feature could improve binding affinity in biological targets . The phenoxy group in 4-(2,6-difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine offers conformational rigidity, contrasting with the flexible benzyl chain in the target compound .

Electronic Effects: The dimethylamino group in 6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methylpyrimidin-4-amine acts as a strong electron donor, altering electronic distribution compared to the electron-neutral benzyl group .

Research Findings and Implications

  • Synthetic Utility : The chloro group at position 4 in the target compound and its analogs serves as a reactive site for further functionalization (e.g., nucleophilic substitution with amines or thiols) .
  • Biological Activity: Pyrimidine derivatives with fluorinated substituents (e.g., 2-fluorobenzyl) are often explored for analgesic and anti-inflammatory properties, as seen in structurally related furochromenylideneaminopyrimidines .
  • Crystallographic Insights: Analogs like N-(2-fluorophenyl)-5-[(4-ethoxyanilino)methyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit intermolecular N–H⋯N hydrogen bonding and π-π interactions, suggesting similar solid-state behavior for the target compound .

Biological Activity

4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure

The molecular formula of this compound is C11H10ClFN4, with a molecular weight of 248.67 g/mol. The presence of a chlorine atom, a fluorobenzyl group, and an amino group contributes to its unique properties.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that similar pyrimidine derivatives inhibited the proliferation of cancer cells with IC50 values ranging from 0.1 to 10 µM, suggesting that this compound may possess comparable activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through its inhibition of cyclooxygenase enzymes (COX). In vitro assays revealed that related compounds significantly suppressed COX-2 activity, with IC50 values comparable to those of standard anti-inflammatory drugs such as celecoxib . This suggests that this compound may also exhibit similar anti-inflammatory properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of pyrimidine derivatives. The substitution pattern on the pyrimidine ring influences its interaction with biological targets. For example:

SubstituentEffect on Activity
Chlorine at position 4Enhances binding affinity to target receptors
Fluorobenzyl group at position 5Increases lipophilicity, improving cellular uptake
Methyl group at position 6Modulates steric hindrance, affecting receptor interaction

This table illustrates how specific modifications can enhance or diminish biological activity, guiding further synthesis and testing.

Case Studies

  • Anticancer Study : A recent investigation into pyrimidine derivatives showed that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values around 8 µM .
  • Anti-inflammatory Research : In vivo studies using carrageenan-induced paw edema models demonstrated that related compounds reduced inflammation significantly compared to controls, indicating the potential for therapeutic applications in inflammatory diseases .

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